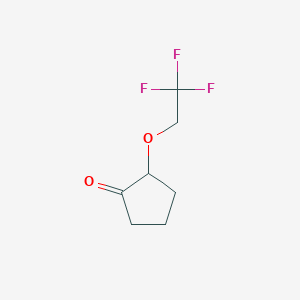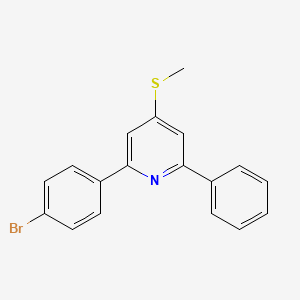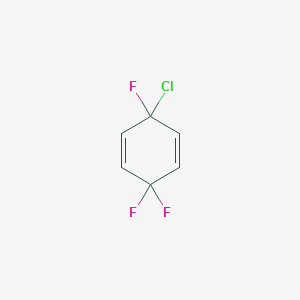
3-Chloro-3,6,6-trifluorocyclohexa-1,4-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-3,6,6-trifluorocyclohexa-1,4-diene is an organic compound characterized by a cyclohexadiene ring with chlorine and fluorine substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-3,6,6-trifluorocyclohexa-1,4-diene typically involves the halogenation of cyclohexadiene derivatives. One common method includes the addition of chlorine and fluorine atoms to the cyclohexadiene ring through electrophilic halogenation reactions. The reaction conditions often involve the use of halogenating agents such as chlorine gas and hydrogen fluoride under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction parameters can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-3,6,6-trifluorocyclohexa-1,4-diene undergoes various chemical reactions, including:
Electrophilic Addition: The compound can react with electrophiles, leading to the formation of addition products.
Substitution Reactions: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the carbon atoms in the ring.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents (e.g., chlorine gas, hydrogen fluoride), nucleophiles (e.g., hydroxide ions, amines), and oxidizing or reducing agents (e.g., potassium permanganate, sodium borohydride). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, electrophilic addition reactions may yield dihalogenated cyclohexadiene derivatives, while nucleophilic substitution reactions can produce various substituted cyclohexadiene compounds .
Applications De Recherche Scientifique
3-Chloro-3,6,6-trifluorocyclohexa-1,4-diene has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme-substrate interactions and reaction mechanisms.
Medicine: The compound’s derivatives are explored for their potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-Chloro-3,6,6-trifluorocyclohexa-1,4-diene involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. The pathways involved include the formation of carbocation intermediates and resonance stabilization of reaction products .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3-Chloro-3,6,6-trifluorocyclohexa-1,4-diene include:
3-Chloro-4-fluorophenol: A compound with similar halogen substituents but a different ring structure.
4-Chloro-3-(trifluoromethyl)phenyl isocyanate: Another halogenated compound with distinct functional groups.
Propriétés
Numéro CAS |
114589-03-6 |
|---|---|
Formule moléculaire |
C6H4ClF3 |
Poids moléculaire |
168.54 g/mol |
Nom IUPAC |
3-chloro-3,6,6-trifluorocyclohexa-1,4-diene |
InChI |
InChI=1S/C6H4ClF3/c7-5(8)1-3-6(9,10)4-2-5/h1-4H |
Clé InChI |
HGVCBPCECLQBAL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(C=CC1(F)F)(F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(5-Hydroxypentyl)sulfanyl]benzene-1-sulfonamide](/img/structure/B14312574.png)


![2-{(E)-[1-(2-Aminophenyl)ethylidene]amino}ethan-1-ol](/img/structure/B14312583.png)
![2-[3-(4-Methoxyphenyl)acryloyl]phenyl nitrate](/img/structure/B14312589.png)
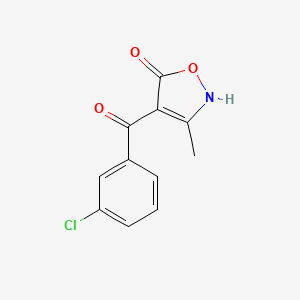
![N,N-Dimethyl-4-[13-(pyren-1-YL)tridecyl]aniline](/img/structure/B14312609.png)
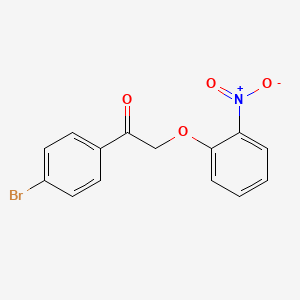
![2,2'-Bibicyclo[2.2.2]oct-2-ene, 3,3'-dibromo-](/img/structure/B14312621.png)

![2-[1-(Benzenesulfonyl)ethenyl]oxirane](/img/structure/B14312635.png)
